Structural Orthogonality: 2-Fluorophenyl Urea vs. 4-Fluorophenyl Isomer in FPR2/FPRL1 Agonist Patent Series
CAS 954720-56-0 bears a 2-fluorophenyl substituent on the urea terminus, distinguishing it from the 4-fluorophenyl isomer CAS 946220-41-3 . In the FPR2/FPRL1 agonist patent literature, 2-fluorophenyl urea derivatives represent a distinct substituent sub-series from 4-fluorophenyl analogs [1]. The ortho-fluorine substitution alters the torsional angle between the phenyl ring and the urea plane, modulating the conformational landscape and hydrogen-bonding geometry at the receptor interface relative to para-substituted comparators [2].
| Evidence Dimension | Aryl substitution pattern (positional isomerism) on the urea N-phenyl ring |
|---|---|
| Target Compound Data | 2-fluorophenyl (ortho-fluoro) substitution |
| Comparator Or Baseline | CAS 946220-41-3: 4-fluorophenyl (para-fluoro) isomer; CAS 946220-45-7: benzyl (unsubstituted phenyl) analog |
| Quantified Difference | Positional isomer (ortho vs. para fluoro); no publicly available comparative IC50/EC50 data identified for this exact pair. Patent SAR trends indicate that ortho vs. para substitution can invert selectivity between FPR1 and FPR2 [1]. |
| Conditions | Structural comparison based on patent disclosures (US20200010415A1, US20230303513); target: FPR2/FPRL1 |
Why This Matters
In the absence of direct comparative pharmacology, the ortho-fluoro motif offers a structurally orthogonal starting point for SAR exploration versus para-substituted analogs, reducing the risk of redundant screening in hit-to-lead campaigns.
- [1] US Patent Application US20230303513. OXOPYRROLIDINE UREA FPR2 AGONISTS. Bristol-Myers Squibb. Discloses SAR trends for ortho-, meta-, and para-substituted phenyl ureas at FPR2. View Source
- [2] Cyclic urea derivatives as potent NK1 selective antagonists. Part II: Effects of fluoro and benzylic methyl substitutions. Knihovny.cz. Demonstrates that fluorination position on aryl ureas dramatically alters receptor potency and in vivo duration. View Source
